3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound that serves as a crucial precursor in the synthesis of Lenalidomide. Lenalidomide is a potent immunomodulatory drug with significant applications in treating various hematological malignancies and inflammatory conditions. This compound's importance in scientific research stems from its role as a stepping stone in synthesizing Lenalidomide, making it a valuable tool for studying and developing novel therapies. [, ]
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound classified within the piperidine-2,6-dione derivatives. This compound features a piperidine ring fused with an isoindolinone moiety, which is further substituted with a nitro group. Its molecular formula is , and it has a molecular weight of approximately 289.24 g/mol. The compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmaceuticals .
The synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 3-aminopiperidine-2,6-dione with an appropriate isoindolinone derivative. A common method utilizes dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a base, with the reaction mixture heated to approximately 50-55°C to facilitate product formation .
In industrial settings, production may employ continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization or chromatography are often utilized to isolate the compound in its pure form. The reduction of the nitro group can yield derivatives such as 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione .
The structure of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione consists of a piperidine ring connected to an isoindolinone structure with a nitro substituent at the 4-position. The InChI representation for this compound is:
The compound exhibits a melting point greater than 250°C and has a predicted density of approximately . It is slightly soluble in DMSO and methanol when heated .
The primary reactions involving 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione include reductions of the nitro group and potential cyclization reactions leading to various derivatives. The compound can also participate in nucleophilic substitutions due to the presence of reactive functional groups .
The nitro group can be reduced using standard reagents such as hydrogen gas in the presence of palladium on carbon or other reducing agents like iron or tin in acidic conditions. This reduction produces amino derivatives that may exhibit different biological activities compared to the parent compound .
The mechanism of action for 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is not fully elucidated but is believed to involve modulation of specific biological pathways. Notably, it may influence the expression of fetal hemoglobin and modulate proteins such as WIZ (Wiz homolog), which are implicated in various hematological disorders .
Research indicates that derivatives of this compound may have therapeutic implications in treating blood disorders such as sickle cell disease and β-thalassemia by enhancing fetal hemoglobin levels in patients .
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione appears as a beige to brown solid. It has a flash point exceeding 326.685°C and a refractive index of about 1.657 .
The compound demonstrates irritant properties and should be handled under inert conditions (e.g., nitrogen or argon atmosphere) at temperatures between 2°C and 8°C for storage . The predicted pKa value is approximately 10.55, indicating its basic nature.
This compound has several scientific applications:
This nitro-substituted isoindolinone derivative, systematically named 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, serves as a critical building block in modern pharmaceutical synthesis. Its molecular architecture combines a piperidine-2,6-dione (glutarimide) moiety linked to a 4-nitroisoindolinone scaffold, creating a multifunctional heterocyclic system. The compound's structural complexity enables diverse reactivity, positioning it as a strategic intermediate for synthesizing biologically active molecules, particularly immunomodulatory agents. With CAS numbers 827026-45-9 (racemic) and 202271-84-9 (S-enantiomer), it bridges synthetic chemistry and drug development paradigms [3] [5] [9].
Molecular Architecture:The compound (C₁₃H₁₁N₃O₅; MW 289.24 g/mol) features a piperidine-2,6-dione ring connected to a 4-nitroisoindolin-1-one system via a nitrogen-carbon bond. The isoindolinone component contains an electron-withdrawing nitro group at the 4-position, significantly influencing the compound’s electronic distribution and reactivity. X-ray crystallography confirms the near-orthogonal orientation between the piperidinedione and isoindolinone planes, with intramolecular hydrogen bonding (N–H⋯O=C) stabilizing the conformation [5] .
Stereochemical Considerations:While commonly supplied as a racemate, the chiral center at the piperidine C3-position generates (R)- and (S)- enantiomers. The (S)-enantiomer (CAS 202271-84-9) is of particular pharmaceutical relevance due to its relationship to enantiomerically pure drugs like lenalidomide [3] [8].
Physicochemical Properties:
Table 1: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₁N₃O₅ | - |
Molecular Weight | 289.24 g/mol | - |
Melting Point | >250°C (decomposition) | - |
Predicted Density | 1.546 ± 0.06 g/cm³ | Solid state |
Solubility | Slight in DMSO/methanol | Heated |
Calculated pKa | 10.55 ± 0.40 | Aqueous solution |
Spectral Signatures:
Synthetic Milestones:Initial synthesis routes emerged from Müller's work (U.S. Patents 5,635,517 and 6,281,230), utilizing ring closure of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This established the compound as a precursor to 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (lenalidomide) [7] .
Polymorph Patents:Solid form innovation is protected under patents ES2671608T3 (2018) and US9085551B2 (2015), which disclose three crystalline polymorphs (Forms A, B, C):
Table 2: Characterization of Polymorphic Forms
Form | Stability | XRPD Peaks (2θ) | Hygroscopicity | Thermal Behavior |
---|---|---|---|---|
A | Thermodynamic | 7.8°, 15.6°, 23.5° | Low (<0.2% at 80% RH) | Decomp. >250°C |
B | Metastable | 6.7°, 13.4°, 26.2° | Moderate | Converts to A at 220°C/4hrs |
C | Solvate-sensitive | 9.1°, 18.3°, 27.9° | High | Desolvation at 100°C |
Patent-Driven Purification:Claims emphasize polymorph-specific crystallization techniques:
Lenalidomide Synthesis:The nitro group enables catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂) to yield 4-amino derivatives, which cyclize to lenalidomide—an FDA-approved immunomodulator. Strict control of this intermediate’s purity is mandated due to its designation as "Lenalidomide Impurity B" in pharmacopeial standards [5] [6] [9].
Synthetic Protocols:
Industrial Significance:
Table 3: Industrial Supply and Pricing
Supplier | Purity | Price (100mg) | Designation |
---|---|---|---|
TRC | >95% | $2,293 | 4-Nitro Lenalidomide |
American Custom Chem | 95% | $2,194.5 | Lenalidomide Intermediate |
BLD Pharmatech | 97% | $162 (5g) | Lenalidomide Impurity B |
Appendix: Standardized Compound Nomenclature
Table 4: Systematic and Commercial Names
Nomenclature Type | Designation |
---|---|
IUPAC Name | (3R)-3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione |
Synonyms | 4-Nitro Lenalidomide; Lenalidomide Impurity B; 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
CAS Registry (Racemic) | 827026-45-9 |
CAS Registry (S-Enantiomer) | 202271-84-9 |
Molecular Formula | C₁₃H₁₁N₃O₅ |
This comprehensive analysis underscores the compound’s multifaceted role in pharmaceutical chemistry, where structural precision, solid-form control, and synthetic efficiency converge to enable next-generation therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9